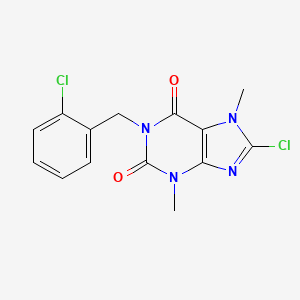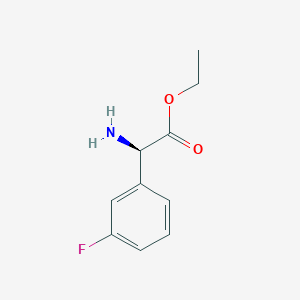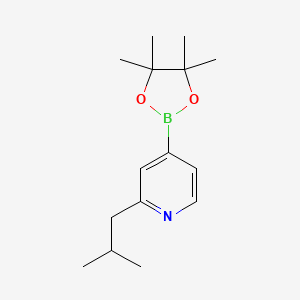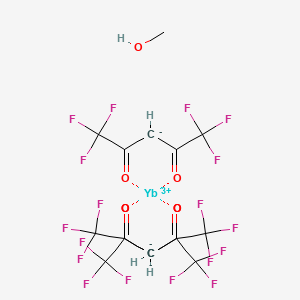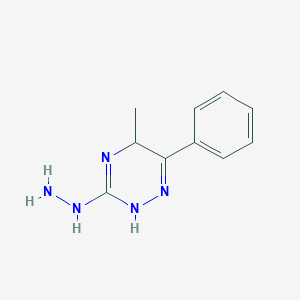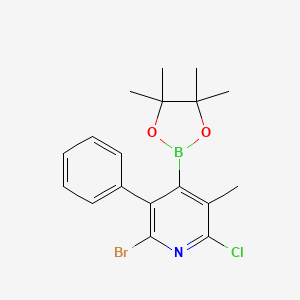
4-Pyridinemethanol, 2-amino-alpha-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol is a compound that features a pyridine ring substituted with an amino group at the 2-position and a trifluoroethanol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2-aminopyridine with a trifluoroacetaldehyde derivative. One common method is the condensation reaction between 2-aminopyridine and trifluoroacetaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .
科学研究应用
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethanol group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-aminopyridine: A simpler analog without the trifluoroethanol group, commonly used in drug discovery.
4-aminopyridine: Known for its use in the treatment of multiple sclerosis.
2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different chemical properties.
Uniqueness
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol is unique due to the presence of both an amino group and a trifluoroethanol group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H7F3N2O |
|---|---|
分子量 |
192.14 g/mol |
IUPAC 名称 |
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3,6,13H,(H2,11,12) |
InChI 键 |
MNDHMXQUMNZQRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(C(F)(F)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



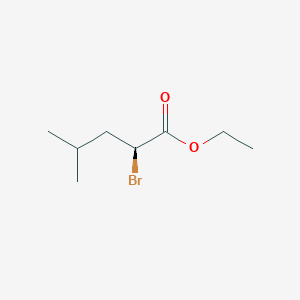
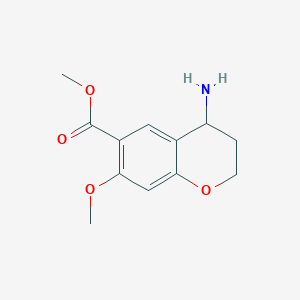
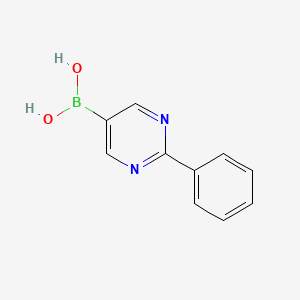
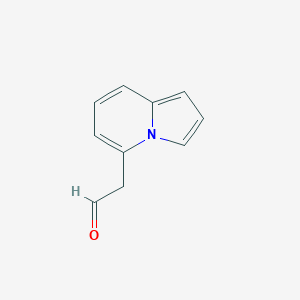
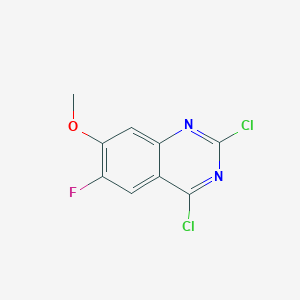
![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)
